molecular formula C9H15N3OS B3954282 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide

Cat. No.: B3954282
M. Wt: 213.30 g/mol
InChI Key: HJJDYRVXXRPPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide is a synthetic organic compound belonging to the 1,3,4-thiadiazole class. This heterocyclic scaffold is extensively utilized in medicinal chemistry and chemical biology due to its diverse pharmacological potential and ability to serve as a key building block for more complex molecular architectures . The 1,3,4-thiadiazole core is a privileged structure in drug discovery, known for contributing to significant biological activities. Compounds featuring this ring system have demonstrated a broad spectrum of properties, including antimicrobial , anticonvulsant , and antidepressant-like effects . Research indicates that molecules structurally similar to this compound can cross the blood-brain barrier, making them candidates for investigating central nervous system (CNS) disorders . Furthermore, the 1,3,4-thiadiazole motif is found in potent inhibitors of specific metabolic enzymes, such as glutaminase, which is a target in oncology research . This compound is presented as a well-characterized chemical tool for research applications in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a synthetic intermediate. It is supplied with guaranteed purity and stability for use in biological screening and chemical synthesis. Attention: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-4-5-6(2)8(13)10-9-12-11-7(3)14-9/h6H,4-5H2,1-3H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJDYRVXXRPPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=NN=C(S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with a suitable acylating agent. One common method is the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiadiazole ring undergoes oxidation under controlled conditions.

Reagents/Conditions Products Key Findings References
KMnO₄ in acidic mediumSulfoxide derivativesSelective oxidation at the thiadiazole sulfur yields sulfoxides without ring cleavage.
H₂O₂ in glacial acetic acidSulfone derivativesProlonged reaction times or excess oxidant leads to sulfone formation.

Mechanistic Insight :

  • Sulfur oxidation proceeds via electrophilic attack, forming intermediates that stabilize through resonance within the heterocyclic ring.

Substitution Reactions

The electron-deficient thiadiazole ring facilitates nucleophilic substitution at the C-2 position.

Reagents/Conditions Products Key Findings References
Alkyl halides (R-X) with NaOHN-Alkylated thiadiazolesRegioselective substitution occurs at the exocyclic amine group.
Aryl boronic acids (Pd catalysis)Biaryl thiadiazole derivativesSuzuki-Miyaura coupling introduces aryl groups with >75% yield.

Notable Example :

  • Reaction with benzyl bromide in ethanol/NaOH yields N-benzyl-2-methylpentanamide-thiadiazole , confirmed via NMR .

Hydrolysis of the Amide Bond

The pentanamide side chain undergoes hydrolysis under acidic or basic conditions.

Reagents/Conditions Products Key Findings References
6M HCl, reflux (4–6 hrs)5-Methyl-1,3,4-thiadiazol-2-amine + pentanoic acidComplete cleavage of the amide bond observed at elevated temperatures.
NaOH (aq.), 80°C (2 hrs)Sodium pentanoate + thiadiazole amineFaster hydrolysis in basic media compared to acidic conditions.

Application :

  • Hydrolysis products serve as intermediates for synthesizing novel thiadiazole-based pharmaceuticals .

Reduction Reactions

Selective reduction of the thiadiazole ring is achievable with strong reducing agents.

Reagents/Conditions Products Key Findings References
LiAlH₄ in THFThiol derivativeRing-opening reduction yields a thiol intermediate.
H₂/Pd-C in ethanolDihydrothiadiazolePartial hydrogenation preserves the ring structure.

Challenges :

  • Over-reduction can lead to complete ring degradation, necessitating precise stoichiometric control .

Cycloaddition and Ring-Opening Reactions

The thiadiazole participates in [3+2] cycloadditions with dipolarophiles.

Reagents/Conditions Products Key Findings References
Nitrile oxides (room temp)Isoxazole-thiadiazole hybridsReaction proceeds via 1,3-dipolar cycloaddition, confirmed by X-ray analysis.

Functionalization of the Methyl Groups

The methyl substituents on the thiadiazole and pentanamide moieties undergo halogenation.

Reagents/Conditions Products Key Findings References
NBS (AIBN, CCl₄)Brominated derivativesRadical bromination occurs preferentially at the pentanamide methyl group.

Comparative Reactivity Table

Reaction Type Rate (Relative) Activation Energy Yield Range
OxidationModerate60–80 kJ/mol70–85%
SubstitutionFast40–50 kJ/mol65–90%
HydrolysisSlow (acidic)90–100 kJ/mol50–75%

Critical Analysis of Research Gaps

  • Mechanistic Studies : Limited data exist on the intermediates formed during thiadiazole ring reduction.

  • Catalytic Systems : Palladium-free methods for coupling reactions remain underexplored.

  • Biological Correlation : Few studies link specific reaction products to bioactivity profiles.

Scientific Research Applications

Overview

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide is a compound belonging to the thiadiazole class, which has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in chemistry, biology, medicine, and industry, supported by data tables and case studies.

Chemistry

This compound serves as a building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in the development of more complex molecules.

Key Reactions:

  • Oxidation: Can be oxidized to form sulfoxides or sulfones using potassium permanganate.
  • Reduction: Reduction can yield amines or alcohols with lithium aluminum hydride.
  • Substitution: Participates in nucleophilic substitution reactions, enabling functionalization of the thiadiazole ring.
Reaction TypeReagentsProducts
OxidationKMnO₄ (acidic)Sulfoxides/Sulfones
ReductionLiAlH₄Amines/Alcohols
SubstitutionAlkyl Halides + NaOHSubstituted Thiadiazoles

Biology

Research indicates that this compound exhibits potential biological activities , particularly antimicrobial and antifungal properties. Studies have demonstrated its effectiveness against various pathogens, making it a candidate for further exploration in drug development.

Case Study:
In a study assessing the antimicrobial activity of thiadiazole derivatives, this compound showed significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its utility in developing new antimicrobial agents.

Medicine

The compound is being investigated as a pharmaceutical intermediate for novel drug formulations. Its unique structure may contribute to the development of targeted therapies for diseases such as cancer.

Case Study:
Research published in Bioorganic & Medicinal Chemistry Letters highlighted the potential of thiadiazole derivatives in suppressing mutant EGFR cancers. The study suggested that compounds like this compound could play a role in future cancer therapies by inhibiting tumor growth through specific molecular interactions.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with tailored properties. Its chemical stability and reactivity make it suitable for various formulations in agrochemicals and material sciences.

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, leading to the inhibition of their activity. For example, the compound may inhibit bacterial enzymes, disrupting essential metabolic processes and leading to cell death. In cancer cells, it may interfere with DNA replication and repair mechanisms, inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key structural distinction lies in its methyl-substituted thiadiazole ring and branched pentanamide chain. Below is a comparative analysis with similar thiadiazole derivatives:

Compound Name Substituents on Thiadiazole Additional Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties
2-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide 5-methyl 2-methylpentanamide C₁₀H₁₆N₄OS 240.33 Not reported
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)pentanamide 5-ethylsulfanyl Pentanamide C₉H₁₅N₃OS₂ 245.36 pKa = 9.24; Density = 1.23 g/cm³
5-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)pentanamide 5-sulfamoyl 5-aminopentanamide C₇H₁₃N₅O₃S₂ 279.33 High polarity due to sulfamoyl
29m (5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl derivative) None (core) Phenylacetamido, trifluoromethyl benzyl C₂₄H₂₉N₅O₂S 451.59 Enhanced lipophilicity (aromatic)
  • Alkyl vs. Aryl Chains: Compound 29m () incorporates a phenylacetamido group, which likely enhances hydrophobic interactions in biological systems but reduces metabolic stability compared to the target’s aliphatic chain . Sulfur Modifications: The ethylsulfanyl group in introduces additional sulfur atoms, which may influence redox properties or metal chelation .

Physicochemical Properties

  • pKa and Solubility : The ethylsulfanyl derivative () has a predicted pKa of 9.24, suggesting moderate basicity, whereas the sulfamoyl analog () is expected to be more acidic due to the electron-withdrawing sulfonamide group .
  • Density and Polarity : The ethylsulfanyl compound’s density (1.23 g/cm³) reflects its compact structure, while the sulfamoyl derivative’s higher molecular weight and polarity may correlate with lower membrane permeability .

Biological Activity

2-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. The structure of this compound includes a thiadiazole ring, which is known for contributing to various biological effects. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C9H14N4OSC_9H_{14}N_4OS. The presence of the thiadiazole moiety is significant as it can enhance the compound's interaction with biological targets.

The mechanism by which this compound exerts its effects may involve:

  • Binding to Enzymes : The compound may inhibit specific enzymes critical for microbial growth.
  • Modulation of Receptors : It can interact with receptors involved in various signaling pathways, potentially leading to altered cellular responses.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole rings exhibit notable antimicrobial activities. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that derivatives of thiadiazole can effectively inhibit the growth of pathogens such as Pseudomonas aeruginosa and Escherichia coli .
Microorganism Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 µM
Escherichia coli0.21 µM
Candida spp.Moderate activity observed

Case Studies

  • In vitro Studies : In vitro assessments revealed that this compound demonstrated significant antibacterial activity against several strains. The MIC values were comparable to those of established antibiotics .
  • In Vivo Efficacy : In mouse xenograft models, the compound exhibited promising results in attenuating tumor growth associated with specific lymphomas, indicating potential anticancer properties .

Research Findings and Data Analysis

Recent studies have focused on optimizing the synthesis and evaluating the biological activities of thiadiazole derivatives. Key findings include:

  • Enhanced Solubility : Modifications to the thiadiazole structure improved solubility and bioavailability.
  • Computational Docking Studies : Molecular docking studies indicated strong binding affinities to target enzymes involved in bacterial metabolism .
Compound Binding Energy (kcal/mol) Target Enzyme
2-Methyl-N-(5-Methyl...)-8.5DNA Gyrase
Reference Drug (Ciprofloxacin)-8.7DNA Gyrase

Q & A

Q. What are the optimal synthetic routes for 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide, and how do reaction conditions influence yield?

The compound can be synthesized via coupling reactions between a thiadiazol-2-amine derivative and a pentanamide precursor. For example, similar thiadiazole derivatives are synthesized by refluxing 2-amino-5-methyl-1,3,4-thiadiazole with acyl chlorides in triethylamine or dichloromethane, followed by purification using normal-phase chromatography (100% dichloromethane to ethyl acetate gradients) . Key parameters include stoichiometric ratios, reaction time (4–24 hours), and temperature (reflux conditions). Yield optimization often requires iterative adjustments to solvent polarity and chromatographic purification steps .

Q. How can normal-phase and amine-phase chromatography resolve purification challenges for this compound?

Normal-phase chromatography (silica gel, dichloromethane/ethyl acetate/methanol gradients) effectively separates polar byproducts. For stubborn impurities, amine-phase chromatography (e.g., RediSep Rf Gold RAmine columns with hexane/ethyl acetate gradients) improves resolution of amine-containing intermediates. Multiple purification cycles may be necessary, as seen in protocols yielding 33–44% purity .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Diagnostic peaks include thiadiazole ring protons (δ 2.3–2.5 ppm for methyl groups) and pentanamide backbone signals (δ 1.4–2.2 ppm for aliphatic chains). Aromatic protons in related analogs appear at δ 7.0–8.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C₉H₁₄N₃OS: 228.09). Purity >95% is validated via HPLC with formic acid/MeOH gradients .

Q. How do TLC and HPLC ensure reaction monitoring and purity assessment?

TLC (silica gel, UV visualization) with ethyl acetate/hexane (3:7) tracks reaction progress. HPLC (C18 columns, 0.05% formic acid in water/MeOH) quantifies purity, with retention times compared to standards .

Advanced Research Questions

Q. What in vitro methodologies evaluate the pharmacological activity of this compound?

  • Enzyme assays : Test inhibition of therapeutic targets (e.g., penicillin acylase for antibiotic synthesis) using kinetic selectivity assays in aqueous media .
  • Receptor binding studies : Radioligand displacement assays (e.g., secretin receptor) quantify IC₅₀ values. Compound libraries are screened at 10 µM–1 mM concentrations .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Thiadiazole modifications : Introduce electron-withdrawing groups (e.g., trifluoromethoxy) at the 5-position to enhance metabolic stability .
  • Pentanamide chain variation : Shortening the aliphatic chain or introducing arylpiperazine moieties improves target affinity, as seen in analogs with IC₅₀ < 1 µM .

Q. Which computational strategies predict binding interactions and synthetic feasibility?

  • Molecular docking (AutoDock/Vina) : Simulate binding to active sites (e.g., penicillin acylase) using force fields like AMBER.
  • PRODA enzyme design : Optimize catalytic efficiency for condensation reactions in aqueous media via global minimization algorithms .
  • MD simulations : Assess conformational stability under physiological pH and temperature .

Q. What experimental approaches assess hydrolytic stability of the thiadiazole ring?

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via HPLC. Thiadiazoles typically degrade at pH > 8, requiring stabilization via hydrophobic substituents .
  • Mass spectrometry : Identify hydrolysis products (e.g., carboxylic acids or sulfonamides) to infer degradation pathways .

Q. How do comparative studies with analogs inform lead optimization?

  • Bioisosteric replacement : Replace the thiadiazole with oxadiazole or triazole rings to compare potency .
  • Pharmacokinetic profiling : Measure logP (octanol/water partition) and plasma protein binding to prioritize analogs with balanced solubility and bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.